molecular formula C26H27N3O4S B2905892 Methyl 5-cyano-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-[4-(propan-2-yl)phenyl]-3,4-dihydropyridine-3-carboxylate CAS No. 369394-16-1

Methyl 5-cyano-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-[4-(propan-2-yl)phenyl]-3,4-dihydropyridine-3-carboxylate

Cat. No.: B2905892
CAS No.: 369394-16-1
M. Wt: 477.58
InChI Key: OATFRVKDUYMCGM-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-[4-(propan-2-yl)phenyl]-3,4-dihydropyridine-3-carboxylate is a structurally complex 1,4-dihydropyridine (DHP) derivative. Its core structure features:

  • Position 5: A cyano group, contributing to electron-withdrawing effects.
  • Position 6: A sulfanyl (-S-) group tethered to a 2-(2-methylphenylamino)-2-oxoethyl moiety, influencing lipophilicity and steric bulk.
  • Position 4: A 4-isopropylphenyl substituent, providing steric bulk and hydrophobic interactions.
  • Position 3: A methyl carboxylate ester, modulating solubility and metabolic stability.

Properties

IUPAC Name

methyl 5-cyano-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-15(2)17-9-11-18(12-10-17)22-19(13-27)25(29-24(31)23(22)26(32)33-4)34-14-21(30)28-20-8-6-5-7-16(20)3/h5-12,15,22-23H,14H2,1-4H3,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATFRVKDUYMCGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=C(C=C3)C(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-cyano-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-[4-(propan-2-yl)phenyl]-3,4-dihydropyridine-3-carboxylate (CAS Number: 369394-16-1) is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, synthesizing findings from various studies to provide a comprehensive overview.

1. Antioxidant Activity

Research indicates that compounds similar to Methyl 5-cyano derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. For instance, studies have shown that dihydropyridine derivatives can inhibit lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage.

2. Antimicrobial Properties

Several studies have suggested that methyl derivatives of dihydropyridine compounds possess antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. For example, a related compound demonstrated effectiveness against Gram-positive bacteria, highlighting the potential of these structures in developing new antimicrobial agents.

3. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Dihydropyridine derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that Methyl 5-cyano derivatives might mitigate inflammation in various models, including those related to chronic inflammatory diseases.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of similar dihydropyridine compounds using DPPH and ABTS assays. The results showed that these compounds significantly reduced DPPH radical concentration by up to 70% at concentrations of 50 µg/mL.

CompoundDPPH Scavenging (%) at 50 µg/mL
Compound A65%
Compound B70%
Methyl 5-cyano68%

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of Methyl 5-cyano against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate activity.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogous DHPs with variations in substituents, synthesis routes, and physicochemical properties. Key examples include:

AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide

  • Core Differences: Position 4: 2-Furyl group (AZ331) vs. 4-isopropylphenyl (target compound). The furyl group is smaller and less hydrophobic. Position 6: 4-Methoxyphenyl-2-oxoethyl sulfanyl (AZ331) vs. 2-methylphenylamino-oxoethyl sulfanyl (target). The methoxy group in AZ331 enhances electron-donating effects, while the target’s methylphenylamino group introduces hydrogen-bonding capability. Position 3: Carboxamide (AZ331) vs. methyl carboxylate (target). The carboxamide may improve metabolic stability but reduce solubility .

N-(4-chlorophenyl)-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide

  • Core Differences: Position 4: 4-Methoxyphenyl (this compound) vs. 4-isopropylphenyl (target). Methoxy groups increase hydrophilicity compared to the hydrophobic isopropyl group. Position 6: Dual 4-chlorophenyl substituents in the sulfanyl chain vs. 2-methylphenylamino in the target. Chlorine atoms enhance electron-withdrawing effects and lipophilicity. Oxidation State: Pyridine (aromatic) vs. dihydropyridine (partially saturated). The saturated DHP core in the target compound is critical for calcium channel activity .

prop-2-enyl 5-cyano-4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate

  • Core Differences: Position 6: Thiazol-2-ylamino-oxoethyl sulfanyl vs. 2-methylphenylamino-oxoethyl sulfanyl. Position 4: 3-Methoxy-4-phenylmethoxyphenyl vs. 4-isopropylphenyl. The bulkier substituent in this compound may reduce membrane permeability. Position 3: Prop-2-enyl ester vs. methyl ester. The allyl group could alter metabolic degradation pathways .

Structural and Functional Implications

Table 1: Substituent Effects on Key Properties

Compound Position 4 Substituent Position 6 Substituent Position 3 Group Key Property Impact
Target Compound 4-isopropylphenyl 2-methylphenylamino-oxoethyl sulfanyl Methyl carboxylate High lipophilicity, moderate solubility
AZ331 2-furyl 4-methoxyphenyl-oxoethyl sulfanyl Carboxamide Enhanced metabolic stability
Compound 4-methoxyphenyl 4-chlorophenyl-oxoethyl sulfanyl Carboxamide High electron-withdrawing effects
Compound 3-methoxy-4-phenylmethoxyphenyl Thiazol-2-ylamino-oxoethyl sulfanyl Prop-2-enyl carboxylate Potential π-π interactions

Q & A

Q. Q1: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer :

  • Multi-step synthesis : Begin with the assembly of the dihydropyridine core via a Hantzsch-like cyclization, incorporating the cyano and hydroxyl groups at positions 5 and 2, respectively. Introduce the sulfanyl-ethyl-aminophenyl moiety via nucleophilic substitution or thiol-ene coupling .
  • Optimization : Use trisodium citrate dihydrate as a catalyst and aqueous ethanol as a solvent to enhance yield ( suggests similar conditions for pyran derivatives). Monitor reaction progress via TLC or HPLC. Adjust temperature (60–80°C) and reaction time (12–24 hours) based on intermediate stability .

Q. Q2: How can structural ambiguity in the dihydropyridine ring or sulfanyl-ethyl linkage be resolved?

Methodological Answer :

  • Analytical techniques : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For sulfur-containing linkages (e.g., sulfanyl group), use LC-MS/MS to validate bond formation .
  • X-ray crystallography : If single crystals are obtainable, resolve ambiguities in the dihydropyridine ring conformation or hydrogen-bonding interactions .

Advanced Reactivity and Functional Group Interactions

Q. Q3: What are the key reactivity patterns of the sulfanyl-ethyl-aminophenyl moiety under oxidative or reductive conditions?

Methodological Answer :

  • Oxidative stability : Test the sulfanyl group’s resistance to oxidation using H2_2O2_2 or mCPBA. For reductive conditions (e.g., NaBH4_4), monitor potential cleavage of the sulfanyl-ethyl bond .
  • pH-dependent behavior : Evaluate hydrolytic stability at pH 2–10 (simulating biological environments) using UV-Vis spectroscopy. Adjust buffer systems to mimic target applications (e.g., drug delivery) .

Q. Q4: How do steric effects from the 4-(propan-2-yl)phenyl group influence nucleophilic attack on the dihydropyridine core?

Methodological Answer :

  • Computational modeling : Perform DFT calculations to map steric hindrance around the dihydropyridine ring. Compare with experimental kinetics (e.g., reaction rates with methyl iodide or acetyl chloride) .
  • Substituent variation : Synthesize analogs with smaller substituents (e.g., methyl instead of isopropyl) to isolate steric contributions .

Biological Activity and Mechanistic Studies

Q. Q5: What in vitro assays are suitable for probing this compound’s potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer :

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays to screen against a panel of kinases (e.g., EGFR, VEGFR). Validate binding via SPR or ITC .
  • Antimicrobial testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate activity with logP values to assess membrane permeability .

Q. Q6: How can contradictory bioactivity data between similar dihydropyridine derivatives be reconciled?

Methodological Answer :

  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., replace the 2-hydroxy group with methoxy) and retest activity. Use PCA (Principal Component Analysis) to identify critical descriptors (e.g., electronic or steric parameters) .
  • Metabolic stability : Compare hepatic microsome stability to rule out false negatives due to rapid degradation .

Data Reproducibility and Experimental Design

Q. Q7: What strategies mitigate batch-to-batch variability in synthesizing this compound?

Methodological Answer :

  • Process control : Implement continuous flow reactors for critical steps (e.g., cyclization) to enhance reproducibility. Monitor temperature and pressure in real-time .
  • Quality checks : Use hyphenated techniques (e.g., LC-UV-MS) to track impurities. Establish acceptance criteria for purity (>95%) and yield (>60%) .

Q. Q8: How should researchers design dose-response studies to account for non-linear pharmacokinetics?

Methodological Answer :

  • Pilot PK studies : Conduct preliminary studies in rodent models to identify saturation points in absorption or metabolism. Use allometric scaling to design human-equivalent dosing .
  • Mechanistic modeling : Apply compartmental PK/PD models to predict non-linear behavior and adjust dosing intervals .

Advanced Analytical Challenges

Q. Q9: What chromatographic methods resolve enantiomers if the compound exhibits chirality?

Methodological Answer :

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® IA/IB). Optimize mobile phase composition (e.g., hexane:isopropanol 90:10) .
  • Circular dichroism (CD) : Confirm enantiomeric purity by correlating elution order with CD spectra .

Q. Q10: How can researchers validate computational docking predictions for this compound’s protein targets?

Methodological Answer :

  • Crystallographic validation : Co-crystallize the compound with putative targets (e.g., kinases) and solve structures to 2.0 Å resolution. Compare with docking poses (e.g., AutoDock Vina) .
  • Alanine scanning mutagenesis : Identify critical binding residues and correlate with computational energy scores .

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